Methyllycaconitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyllycaconitine is a diterpenoid alkaloid found in many species of Delphinium (larkspurs). It is known for its toxicity to animals, with acute toxicity varying among species . This compound was identified as one of the principal toxins in larkspurs responsible for livestock poisoning in the mountain rangelands of North America . It has been explored as a possible therapeutic agent for the treatment of spastic paralysis and has shown insecticidal properties . Additionally, it has become an important molecular probe for studying the pharmacology of the nicotinic acetylcholine receptor .
Preparation Methods
Methyllycaconitine was first isolated from Delphinium brownii . The name “methyl-lycaconitine” was assigned by John Goodson, who isolated the alkaloid in purer form from seeds of Delphinium elatum in 1943 . A more modern isolation procedure involves using seeds of the “garden larkspur,” Consolida ambigua (also referred to as Delphinium ajacis), as the plant source . The compound is soluble in chloroform but does not dissolve well in water . The free base of this compound has not been obtained in crystalline form, and in its amorphous form, it melts ultimately at 128°C . The hydriodide salt has a melting point of 201°C, and the perchlorate salt melts at 195°C .
Chemical Reactions Analysis
Methyllycaconitine undergoes various chemical reactions, including oxidation, reduction, and substitution. It competitively inhibits the binding of [125I]-α-bungarotoxin to rat brain membranes and significantly decreases channel openings . The compound exerts specific, concentration-dependent, reversible, and voltage-independent blockade of nicotinic currents in rat . Common reagents and conditions used in these reactions include chloroform, methanol, and acetone . Major products formed from these reactions include various salts of this compound, such as the hydriodide and perchlorate salts .
Scientific Research Applications
Methyllycaconitine has been explored for its potential therapeutic applications, including the treatment of spastic paralysis . It has also shown insecticidal properties . In scientific research, this compound is used as a molecular probe for studying the pharmacology of the nicotinic acetylcholine receptor . It is a potent and specific α7nAChR ligand that binds to neuronal α-bungarotoxin sites . Because of its specific, concentration-dependent, reversible, and voltage-independent antagonism, it can inhibit acetylcholine- and anatoxin-induced responses . This compound has also been studied for its potential to alleviate amyloid-β peptide-induced effects, making it relevant in research related to neurodegenerative diseases .
Mechanism of Action
Methyllycaconitine exerts its effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain . It acts as an antagonist of the α7 neuronal nicotinic acetylcholine receptor (α7nAChR), inhibiting the binding of acetylcholine and other ligands to these receptors . This interaction leads to the blockade of nicotinic currents, which can influence neuronal excitability and cell signaling mechanisms . The compound’s specific, concentration-dependent, reversible, and voltage-independent antagonism makes it a valuable tool for studying the pharmacology of nAChRs .
Comparison with Similar Compounds
Methyllycaconitine is unique among diterpenoid alkaloids due to its specific antagonism of the α7 neuronal nicotinic acetylcholine receptor . Similar compounds include other diterpenoid alkaloids found in Delphinium species, such as deltaline, this compound, and lycoctonine . These compounds share similar structural features and biological activities but differ in their specific interactions with molecular targets and their pharmacological properties . This compound’s unique ability to act as a specific α7nAChR antagonist sets it apart from other diterpenoid alkaloids .
Properties
Molecular Formula |
C37H50N2O10 |
---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+/m0/s1 |
InChI Key |
XLTANAWLDBYGFU-VTLKBQQISA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Synonyms |
methyllycaconitine methyllycaconitine hydrochloride methyllycaconitine hydroiodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.